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Abstract
1,3-Diiodopropane is a versatile dihaloalkane that serves as a crucial building block in a

multitude of organic syntheses. Its bifunctional nature, with two reactive carbon-iodine bonds,

allows for the construction of a wide array of carbocyclic and heterocyclic systems. This

technical guide provides a comprehensive overview of the physical and chemical properties of

1,3-diiodopropane, detailed experimental protocols for its key reactions, and insights into its

applications, particularly in the realm of drug discovery and development. The information is

presented to be a valuable resource for researchers and scientists engaged in synthetic

chemistry and medicinal chemistry.

Physical and Chemical Properties
1,3-Diiodopropane is a colorless to light-yellow liquid that is sensitive to light and should be

stored in the dark to prevent decomposition.[1] It is insoluble in water but soluble in many

common organic solvents.[2] Below is a summary of its key physical and chemical properties.

Physical Properties
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Property Value Reference(s)

Molecular Formula C₃H₆I₂ [1]

Molecular Weight 295.89 g/mol [1]

Appearance Colorless to light-yellow liquid [1]

Density 2.576 g/mL at 25 °C [3]

Melting Point -20 °C [3]

Boiling Point 111-113 °C at 31 mmHg [3]

Refractive Index (n20/D) 1.642 [3]

Solubility
Insoluble in water; Soluble in

organic solvents
[2]

Chemical Properties
1,3-Diiodopropane is a reactive compound due to the presence of two primary carbon-iodine

bonds. The iodine atoms are excellent leaving groups, making the compound susceptible to

nucleophilic substitution reactions. It is incompatible with strong bases and strong oxidizing

agents.[4] Some of its key chemical characteristics include:

Nucleophilic Substitution: Readily undergoes Sₙ2 reactions with a variety of nucleophiles.

Cyclization Reactions: Acts as a three-carbon electrophile for the formation of cyclic

compounds.

Organometallic Reagent Formation: Can be used to prepare Grignard and organolithium

reagents.[4]

Spectral Data
The ¹H NMR spectrum of 1,3-diiodopropane in CDCl₃ typically shows two signals:

A triplet corresponding to the two equivalent methylene groups adjacent to the iodine atoms

(CH₂-I).
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A quintet corresponding to the central methylene group (-CH₂-CH₂-CH₂-).

The proton-decoupled ¹³C NMR spectrum of 1,3-diiodopropane in CDCl₃ typically exhibits two

distinct signals corresponding to the two different carbon environments:[5][6]

A signal for the two equivalent carbons bonded to iodine (CH₂-I).

A signal for the central carbon atom (-CH₂-CH₂-CH₂-).

The chemical shifts are influenced by the electronegativity of the iodine atoms.[7][8]

The IR spectrum of 1,3-diiodopropane displays characteristic absorption bands for C-H

stretching and bending vibrations. The C-I stretching vibration is typically observed in the

fingerprint region of the spectrum.[1][2][9]

Wavenumber (cm⁻¹) Assignment

~2950 C-H stretch

~1420 C-H bend (scissoring)

~1220 C-H bend (wagging)

~500-600 C-I stretch

Experimental Protocols
1,3-Diiodopropane is a valuable reagent in a variety of synthetic transformations. Below are

detailed protocols for some of its key applications.

Synthesis of Cyclopropane Derivatives: Reaction with
Active Methylene Compounds
This protocol describes the synthesis of a cyclopropane derivative through the reaction of 1,3-
diiodopropane with diethyl malonate, a classic example of forming a three-membered ring.

Reaction Scheme: I-CH₂-CH₂-CH₂-I + CH₂(COOEt)₂ + 2 NaOEt → cyclo-C₃H₄(COOEt)₂ + 2

NaI + 2 EtOH
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Materials:

1,3-Diiodopropane

Diethyl malonate

Sodium metal

Absolute ethanol

Dry diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Procedure:

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux

condenser and a drying tube, dissolve sodium metal (2 equivalents) in absolute ethanol

under an inert atmosphere (e.g., nitrogen or argon).

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add

diethyl malonate (1 equivalent) dropwise at room temperature with stirring.

Cyclization: To the resulting solution of the diethyl malonate enolate, add 1,3-diiodopropane
(1 equivalent) dropwise. The reaction mixture is then heated to reflux for 4-6 hours.

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted

with diethyl ether. The combined organic layers are washed with a saturated aqueous

solution of ammonium chloride and then with brine.

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the

solvent is evaporated to yield the crude product. The product, diethyl cyclopropane-1,1-

dicarboxylate, can be purified by vacuum distillation or column chromatography on silica gel.

Nucleophilic Substitution: Synthesis of Thietane
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This protocol outlines the synthesis of thietane, a four-membered sulfur-containing heterocycle,

via a double nucleophilic substitution reaction of 1,3-diiodopropane with sodium sulfide.[10]

Reaction Scheme: I-CH₂-CH₂-CH₂-I + Na₂S → C₃H₆S + 2 NaI

Materials:

1,3-Diiodopropane

Sodium sulfide nonahydrate (Na₂S·9H₂O)

Ethanol

Water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium

sulfide nonahydrate (1.1 equivalents) in a mixture of ethanol and water.

Addition of Dihalide: To this solution, add 1,3-diiodopropane (1 equivalent) dropwise with

vigorous stirring.

Reaction: The reaction mixture is heated to reflux for 3-4 hours.

Work-up: After cooling, the reaction mixture is diluted with water and extracted with diethyl

ether. The combined organic extracts are washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is carefully removed by distillation at atmospheric pressure (due to the volatility of

thietane). The crude thietane can be further purified by fractional distillation.

Alkylation of Amines: Synthesis of N-Substituted
Piperidines
This protocol describes the dialkylation of a primary amine with 1,3-diiodopropane to form a

six-membered heterocyclic amine.
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Reaction Scheme: R-NH₂ + I-CH₂-CH₂-CH₂-I + 2 K₂CO₃ → R-N(C₃H₆) + 2 KI + 2 KHCO₃

Materials:

1,3-Diiodopropane

Primary amine (e.g., benzylamine)

Potassium carbonate (K₂CO₃)

Acetonitrile (CH₃CN)

Procedure:

Reaction Setup: In a round-bottom flask, suspend the primary amine (1 equivalent) and

potassium carbonate (2.5 equivalents) in acetonitrile.[11][12][13][14][15]

Addition of Dihalide: To the stirred suspension, add 1,3-diiodopropane (1.1 equivalents)

dropwise at room temperature.[11][12][13][14][15]

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C)

for 12-24 hours, monitoring the progress by TLC or GC-MS.

Work-up: After completion of the reaction, the solid is filtered off, and the filtrate is

concentrated under reduced pressure. The residue is dissolved in an appropriate organic

solvent (e.g., ethyl acetate) and washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated. The crude N-substituted piperidine can be purified by column

chromatography on silica gel.

Applications in Drug Development
1,3-Diiodopropane and its derivatives are valuable intermediates in the synthesis of various

pharmaceutically active molecules and probes for molecular imaging.

Synthesis of PARP Inhibitors
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Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies.[16]

[17][18][19][20] The synthesis of some PARP inhibitors involves the use of building blocks that

can be derived from or constructed using 1,3-dihalopropanes. The three-carbon chain of 1,3-
diiodopropane can be incorporated into the scaffold of these inhibitors to provide the correct

spatial arrangement of functional groups necessary for binding to the PARP enzyme.

Synthesis of PET Tracers
Positron Emission Tomography (PET) is a powerful imaging technique used in clinical

diagnostics and drug development.[21][22][23][24][25] The synthesis of PET tracers often

involves the introduction of a positron-emitting radionuclide, such as fluorine-18, onto a

bioactive molecule. 1,3-Dihalopropane derivatives can serve as precursors for radiolabeling,

where one of the halogens is displaced by the radionuclide in the final step of the synthesis.

Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a target molecule using

1,3-diiodopropane as a starting material.

General Synthetic Workflow using 1,3-Diiodopropane

1,3-Diiodopropane Reaction
(e.g., Cyclization, Substitution) Intermediate Product Work-up

(Extraction, Washing)
Purification

(Chromatography, Distillation) Final Product Analysis
(NMR, IR, MS)

Click to download full resolution via product page

General Synthetic Workflow

Role of 1,3-Diiodopropane in Heterocycle Synthesis
This diagram shows the logical relationship of how 1,3-diiodopropane acts as a precursor for

forming various heterocyclic structures, which are common motifs in pharmaceuticals.
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1,3-Diiodopropane in Heterocycle Synthesis

1,3-Diiodopropane
(C3 Electrophile)
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Synthesis of Heterocycles

Signaling Pathway Context: PARP Inhibition
This diagram illustrates the simplified mechanism of PARP in DNA repair and how its inhibition,

a strategy for which 1,3-diiodopropane can be a synthetic precursor, is therapeutically

relevant in cancer.
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Simplified PARP Inhibition Pathway
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PARP Inhibition Pathway

Safety and Handling
1,3-Diiodopropane is an irritant to the skin, eyes, and respiratory system.[1] It should be

handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE),

including gloves, safety goggles, and a lab coat. It is sensitive to light and should be stored in a

tightly sealed, amber-colored bottle in a cool, dark place.[4] For detailed safety information,

refer to the Safety Data Sheet (SDS).

Conclusion
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1,3-Diiodopropane is a highly valuable and versatile reagent in organic synthesis. Its ability to

act as a three-carbon building block for the construction of cyclic and heterocyclic systems

makes it an important tool for medicinal chemists and researchers in drug development. The

protocols and data presented in this guide are intended to facilitate its effective use in the

laboratory for the synthesis of novel and biologically relevant molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,3-Diiodopropane | C3H6I2 | CID 12314 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. dev.spectrabase.com [dev.spectrabase.com]

3. 627-31-6 Cas No. | 1,3-Diiodopropane | Apollo [store.apolloscientific.co.uk]

4. nbinno.com [nbinno.com]

5. spectrabase.com [spectrabase.com]

6. bhu.ac.in [bhu.ac.in]

7. Previous spectra [qorganica.qui.uam.es]

8. youtube.com [youtube.com]

9. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1
detecting  functional groups present finger print for identification of propyl iodide image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

10. Synthesis of thietanes-I [ouci.dntb.gov.ua]

11. benchchem.com [benchchem.com]

12. apps.dtic.mil [apps.dtic.mil]

13. youtube.com [youtube.com]

14. youtube.com [youtube.com]

15. US4845295A - Alkylation of amine compounds - Google Patents [patents.google.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1583150?utm_src=pdf-body
https://www.benchchem.com/product/b1583150?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Diiodopropane
https://dev.spectrabase.com/spectrum/Ihoz0w7VQKK
https://store.apolloscientific.co.uk/product/13-diiodopropane
https://www.nbinno.com/article/other-organic-chemicals/exploring-the-synthesis-applications-of-1-3-diiodopropane-in-advanced-chemistry-ke
https://spectrabase.com/spectrum/8AJKkeqrlIe
https://www.bhu.ac.in/Content/Syllabus/Syllabus_3006312820200508102224.pdf
http://qorganica.qui.uam.es/QOT/T12/previos_13C_e_exported/index.html
https://www.youtube.com/watch?v=E1uMSacw50w
https://docbrown.info/page06/spectra2/1-iodopropane-ir.htm
https://docbrown.info/page06/spectra2/1-iodopropane-ir.htm
https://docbrown.info/page06/spectra2/1-iodopropane-ir.htm
https://ouci.dntb.gov.ua/en/works/lepDeRw4/
https://www.benchchem.com/pdf/Experimental_procedure_for_N_alkylation_of_primary_amines.pdf
https://apps.dtic.mil/sti/tr/pdf/AD0692840.pdf
https://www.youtube.com/watch?v=OvtjyWmQE_A
https://www.youtube.com/watch?v=SG2X_QPm33s
https://patents.google.com/patent/US4845295A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine
Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on
Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

17. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold -
PubMed [pubmed.ncbi.nlm.nih.gov]

18. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-
Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

19. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin
efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

20. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

21. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

22. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

23. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews
(RSC Publishing) [pubs.rsc.org]

24. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis
[ouci.dntb.gov.ua]

25. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Diiodopropane:
Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583150#physical-and-chemical-properties-of-1-3-
diiodopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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